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Compound of Interest

Compound Name: 4-(4-Isocyanatophenyl)morpholine

CAS No.: 884332-72-3

Cat. No.: B1630131 Get Quote

Introduction & Core Utility
4-(4-Isocyanatophenyl)morpholine (IPM) is a heterobifunctional reagent featuring a reactive

isocyanate group and a morpholine moiety. While less ubiquitous than NHS-esters for general

labeling, IPM offers unique advantages in specific bioconjugation and analytical workflows.

Why use IPM?
Urea Linkage Stability: Unlike amides or esters, the urea bond formed between IPM and a

primary amine is chemically and enzymatically hyper-stable, making it ideal for probes

requiring resistance to proteases or extreme pH conditions.

Mass Spectrometry Enhancement: The morpholine ring acts as an ionizable "tag" (proton

acceptor), significantly enhancing the ionization efficiency of neutral molecules (e.g.,

alcohols, steroids) in ESI-MS workflows.

Solubility Modulation: The morpholine group imparts moderate hydrophilicity compared to a

bare phenyl ring, aiding in the solubility of hydrophobic small molecule conjugates.
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The core chemistry relies on the electrophilic nature of the isocyanate carbon. It is highly

susceptible to nucleophilic attack by primary amines (lysines, N-terminus) or hydroxyls.

The Competition: Conjugation vs. Hydrolysis
A critical challenge in isocyanate bioconjugation is the competition with water.

Pathway A (Desired): Isocyanate attacks the amine

Stable Urea.

Pathway B (Undesired): Isocyanate attacks water

Carbamic Acid

Decarboxylation

Aniline derivative.

The aniline derivative generated in Pathway B is a nucleophile itself and can react with

remaining IPM to form a symmetric urea dimer (precipitate), which is a common contaminant.
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Caption: Reaction kinetics favor amine conjugation (Pathway A) at basic pH (8.5), while

hydrolysis (Pathway B) dominates at neutral/acidic pH or in dilute conditions.
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To maximize Pathway A (Conjugation) and minimize Pathway B (Hydrolysis), strict adherence

to these parameters is required.

Parameter Recommendation Scientific Rationale

Buffer pH pH 8.5 – 9.0

Isocyanates react with

uncharged amines. Lysine (

-amine) has a pKa ~10.5. At

pH 8.5, a sufficient fraction is

deprotonated to react faster

than water.

Buffer Composition Borate or Carbonate

CRITICAL: Do NOT use Tris,

Glycine, or imidazole buffers.

These contain

primary/secondary amines that

will instantly quench the IPM

reagent.

Co-solvent DMSO or DMF (anhydrous)

IPM is not water-soluble. It

must be dissolved in an

organic solvent before adding

to the aqueous protein mixture.

Temperature 4°C to 20°C

Lower temperatures slow down

hydrolysis (Pathway B) more

than they slow down

aminolysis (Pathway A),

improving selectivity.

Stoichiometry 10-20x Molar Excess

Due to inevitable hydrolysis,

an excess of IPM is required to

drive the reaction to

completion.
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Application: Modifying antibodies or enzymes with morpholine moieties to alter

pharmacokinetics or create "landing pads" for supramolecular assembly.

Materials
Protein: 1–5 mg/mL in Modification Buffer (PBS is acceptable, Borate pH 8.5 is preferred).

Reagent: 4-(4-Isocyanatophenyl)morpholine (Solid).[1]

Solvent: Anhydrous DMSO (freshly opened).

Quench: 1M Glycine or 1M Tris, pH 8.0.

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis cassette.

Step-by-Step Methodology
Buffer Exchange (Pre-Step): Ensure the protein is in a non-amine buffer (e.g., 50 mM Borate,

150 mM NaCl, pH 8.5). If the protein is in Tris, dialyze extensively before starting.

Reagent Preparation:

Calculate the amount of IPM needed for a 20-fold molar excess.

Example: For 1 mL of IgG (150 kDa) at 2 mg/mL (13.3 µM), you have 13.3 nmols of

protein. You need ~266 nmols of IPM.

Dissolve IPM in anhydrous DMSO to a concentration of 10 mM. Note: Prepare this

immediately before use. Isocyanates degrade in wet DMSO.

Conjugation Reaction:

Slowly add the IPM/DMSO solution to the protein solution while gently vortexing.

Limit organic solvent: Ensure the final DMSO concentration does not exceed 10% (v/v) to

prevent protein precipitation.

Incubate at 4°C for 2 hours or Room Temperature for 45 minutes.
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Quenching:

Add 1M Glycine (pH 8.0) to a final concentration of 50 mM.

Incubate for 15 minutes. This reacts with any remaining isocyanate, preventing non-

specific reaction during purification.

Purification:

Remove excess reagent, hydrolyzed byproducts, and organic solvent using a desalting

column or dialysis against the final storage buffer (e.g., PBS pH 7.4).

Note: The hydrolyzed byproduct (4-morpholinoaniline) is small and will be removed during

this step.

Protocol B: Small Molecule Derivatization for
HPLC/MS
Application: Enhancing the detection of alcohols or secondary amines that lack a chromophore

or ionize poorly in Mass Spec.

Materials
Analyte: Alcohol or Amine containing sample (dried).

Reagent: IPM (10 mg/mL in Acetonitrile).

Catalyst (for alcohols): Triethylamine (TEA) or Dibutyltin dilaurate (DBTL).

Solvent: Anhydrous Acetonitrile (ACN).

Step-by-Step Methodology
Sample Prep: Dissolve the analyte in anhydrous ACN. If the sample contains water, dry it

down under nitrogen; water will consume the reagent.

Reaction Setup:
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For Amines: Mix Analyte + IPM solution (1:5 molar ratio). No catalyst needed. Cap and

heat at 50°C for 30 mins.

For Alcohols: Mix Analyte + IPM solution (1:10 ratio) + 10 µL TEA (Catalyst). Cap and heat

at 60-70°C for 45-60 mins.

Work-up:

Cool the sample.

Add 10% water/ACN to quench excess isocyanate.

Inject directly into HPLC or dilute if necessary.

Detection:

UV: Monitor at 254 nm (Phenyl group absorption).

MS: Monitor in Positive Ion Mode (ESI+). The morpholine nitrogen will protonate (

), providing a strong signal even for neutral lipids/alcohols.

Troubleshooting & Quality Control
Observation Probable Cause Corrective Action

Precipitate in Reaction
Symmetric Urea formation

(Pathway B)

Reduce temperature to 4°C.

Ensure DMSO is anhydrous.

Add reagent dropwise.

Low Conjugation Yield
Buffer interference or pH too

low

Verify buffer is amine-free (No

Tris). Increase pH to 8.5-9.0.

Protein Aggregation
Over-labeling (Hydrophobic

burden)

Reduce molar excess of IPM

(try 5x or 10x). Reduce DMSO

% to <5%.

No Signal in HPLC Hydrolysis of reagent

Check IPM stock quality.

Isocyanates turn into

crystals/solids when

hydrolyzed. Use fresh reagent.
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Safety & Handling (E-E-A-T)
Sensitization Warning: Isocyanates are potent respiratory and skin sensitizers. Inhalation of

vapors or dust can cause asthma-like symptoms.

PPE: Always wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: All weighing and stock preparation must be performed in a functioning chemical

fume hood.

Disposal: Quench all waste streams with 1M Glycine or Ethanolamine before disposal to

destroy reactive isocyanates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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